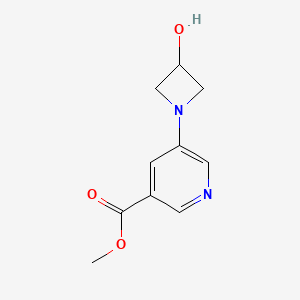
1-(Methanesulfonyl)nonadecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methanesulfonyl)nonadecan-2-one is an organic compound with the molecular formula C20H40O3S It is a derivative of nonadecanone, where a methanesulfonyl group is attached to the second carbon of the nonadecanone chain
Vorbereitungsmethoden
The synthesis of 1-(Methanesulfonyl)nonadecan-2-one can be achieved through several methods. One common approach involves the reaction of nonadecanone with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(Methanesulfonyl)nonadecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Methanesulfonyl)nonadecan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 1-(Methanesulfonyl)nonadecan-2-one involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Methanesulfonyl)nonadecan-2-one can be compared with other similar compounds, such as:
2-Nonadecanone: A simple ketone with similar chain length but lacking the methanesulfonyl group.
Methanesulfonyl derivatives: Compounds like methanesulfonyl chloride and methanesulfonamide, which share the methanesulfonyl functional group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of a long aliphatic chain with a reactive methanesulfonyl group, making it a versatile intermediate in organic synthesis and a potential candidate for various applications.
Eigenschaften
CAS-Nummer |
14723-70-7 |
|---|---|
Molekularformel |
C20H40O3S |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
1-methylsulfonylnonadecan-2-one |
InChI |
InChI=1S/C20H40O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(21)19-24(2,22)23/h3-19H2,1-2H3 |
InChI-Schlüssel |
UWGJMZFXERZLEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)CS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


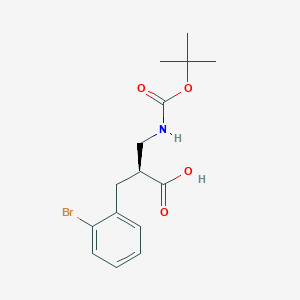
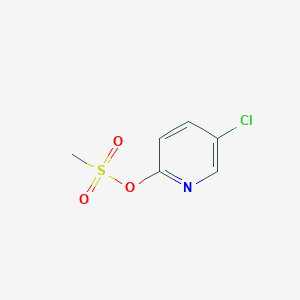
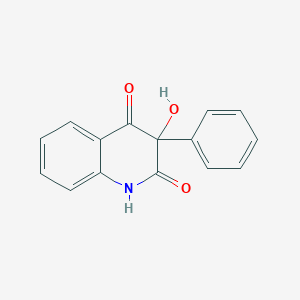

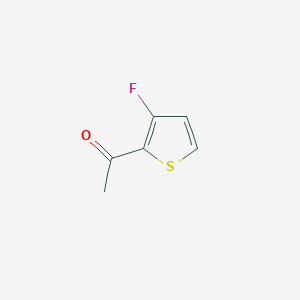

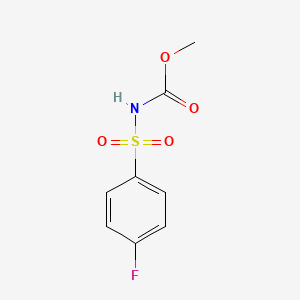
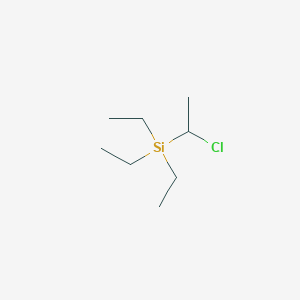
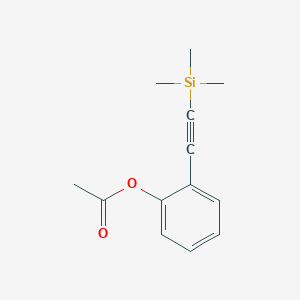


![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)

